

UNC3230: A Technical Guide to its ATP-Competitive Inhibition of PIP5K1C

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Compound of Interest		
Compound Name:	UNC3230	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of **UNC3230**, a potent and selective ATP-competitive inhibitor of Phosphatidylinositol-4-Phosphate 5-Kinase Type 1C (PIP5K1C). This document outlines the biochemical and cellular inhibitory activities of **UNC3230**, details the experimental protocols for its characterization, and visualizes the relevant signaling pathways and experimental workflows.

Core Mechanism: ATP-Competitive Inhibition

UNC3230 exerts its inhibitory effect on PIP5K1C through a direct, ATP-competitive mechanism. [1][2] This means that **UNC3230** binds to the ATP-binding pocket of the PIP5K1C enzyme, directly competing with the enzyme's natural substrate, adenosine triphosphate (ATP).[3][4] By occupying this site, **UNC3230** prevents the transfer of a phosphate group from ATP to its substrate, phosphatidylinositol 4-phosphate (PI(4)P), thereby inhibiting the production of phosphatidylinositol 4,5-bisphosphate (PIP2).[5][6]

Quantitative Inhibitory Profile

The potency and selectivity of **UNC3230** have been extensively characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data regarding its inhibitory activity.



Parameter	Value	Assay Method	Reference
IC50	~41 nM	Microfluidic Mobility Shift Assay	[7][8]
IC50	120 nM	Not specified	[9]
Ki	23 nM	ATP Competition Mobility Shift Assay	[1][9]
Kd	51 nM	Not specified	[8]

Table 1: In Vitro Inhibitory Activity of UNC3230 against PIP5K1C.

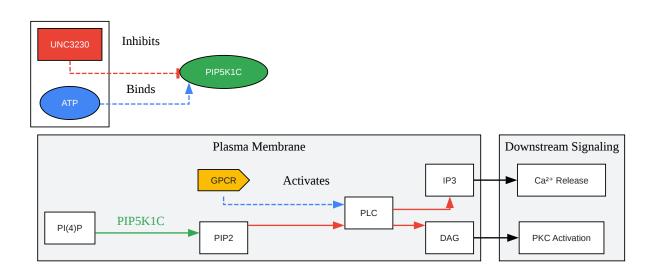
Target	Activity/Binding	Assay Method	Reference
PIP5K1C	Kd < 0.2 μM	Competitive Binding Assay	[9]
PIP4K2C	Kd < 0.2 μM	Competitive Binding Assay	[9]
PIP5K1A	No interaction at 10 μΜ	Not specified	[9]
Other Lipid Kinases (including PI3Ks)	No inhibition	Not specified	[9]
Table 2: Kinase Selectivity Profile of UNC3230.			



Effect	Concentration	Cell Type	Reference
Reduces membrane PIP2 levels by ~45%	100 nM	Dorsal Root Ganglia (DRG) neurons	[7]
Reduces lysophosphatidic acid (LPA)-evoked calcium signaling	Not specified	Cultured DRG neurons	[7]
Table 3: Cellular Activity of UNC3230.			

Signaling Pathway Inhibition

PIP5K1C is a pivotal enzyme in the phosphoinositide signaling pathway, responsible for the synthesis of PIP2. PIP2 is a critical second messenger that regulates a multitude of cellular processes, including signal transduction, cytoskeletal dynamics, and membrane trafficking. By inhibiting PIP5K1C, **UNC3230** effectively reduces the cellular pool of PIP2, thereby modulating these downstream signaling events.[6]





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PIP5K1C signaling and UNC3230 inhibition.

Experimental Protocols

The characterization of **UNC3230**'s inhibitory activity relies on several key experimental methodologies.

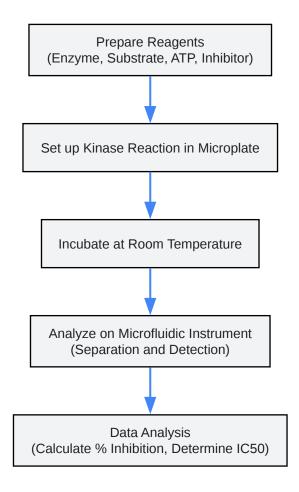
Microfluidic Mobility Shift Assay for IC50 Determination

This high-throughput biochemical assay is used to determine the in vitro potency of inhibitors against PIP5K1C.[9]

- Principle: The assay measures the enzymatic conversion of a fluorescently labeled PI(4)P
 substrate to PIP2. The substrate and product are then separated by capillary electrophoresis
 based on their different electrophoretic mobilities, and the amount of product formed is
 quantified by fluorescence detection.
- Materials:
 - Recombinant human PIP5K1C
 - Fluorescently labeled PI(4)P substrate
 - ATP
 - Kinase assay buffer
 - UNC3230 (or other test compounds)
 - Microfluidic chip-based capillary electrophoresis instrument
- Procedure:
 - Prepare serial dilutions of UNC3230 in assay buffer.
 - In a microplate, combine the recombinant PIP5K1C enzyme, fluorescently labeled PI(4)P substrate, and the UNC3230 dilutions.



- Initiate the kinase reaction by adding a solution of ATP (at a concentration near its Km, approximately 15 μ M).[10]
- Incubate the reaction at room temperature for a defined period (e.g., 40-60 minutes) to ensure the reaction is within the linear range.[1][10]
- Stop the reaction and load the samples onto the microfluidic instrument for separation and detection.
- Calculate the percent conversion of substrate to product for each inhibitor concentration relative to a vehicle control.
- Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.



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Workflow for Microfluidic Mobility Shift Assay.



Cellular Assay for PIP2 Level Measurement

This type of assay assesses the ability of an inhibitor to engage its target in a cellular context and produce a functional downstream effect.

- Principle: Cells are treated with the inhibitor, and the intracellular levels of PIP2 are subsequently measured, typically using an ELISA-based method or mass spectrometry.
- Materials:
 - Cultured cells (e.g., Dorsal Root Ganglia neurons)
 - UNC3230
 - Cell lysis and lipid extraction reagents
 - PIP2-specific antibody for ELISA or standards for mass spectrometry
- Procedure:
 - Culture cells to the desired confluency.
 - Treat the cells with various concentrations of UNC3230 or a vehicle control for a specified duration.
 - Wash the cells with ice-cold PBS and then lyse them.
 - Extract the cellular lipids using an appropriate method (e.g., Bligh-Dyer extraction).
 - Quantify the amount of PIP2 in the lipid extracts using a competitive ELISA with a PIP2specific antibody or by LC-MS/MS.
 - Normalize the PIP2 levels to the total protein concentration or cell number.
 - Determine the effect of UNC3230 on cellular PIP2 levels by comparing the treated samples to the vehicle control.

Kinase Selectivity Profiling (e.g., KINOMEscan®)

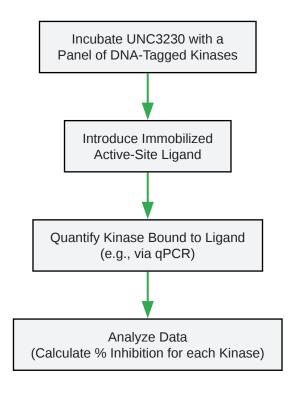


To evaluate the specificity of an inhibitor, it is screened against a large panel of kinases.

Principle: A common method is a competition binding assay where the test compound's
ability to displace a known, immobilized ligand from the ATP-binding site of a large number of
kinases is measured. The amount of kinase bound to the immobilized ligand is quantified,
often using qPCR for a DNA tag on the kinase.

Procedure:

- The test compound (UNC3230) is incubated with a panel of DNA-tagged kinases.
- An immobilized, active-site-directed ligand is introduced to the mixture.
- The amount of kinase that binds to the immobilized ligand is quantified.
- A reduction in the amount of bound kinase in the presence of the test compound indicates that the compound is competing for the active site.
- The results are typically reported as the percentage of kinase remaining bound relative to a control, allowing for a broad assessment of the compound's selectivity.



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Workflow for Kinase Selectivity Profiling.

Conclusion

UNC3230 is a well-characterized, potent, and selective ATP-competitive inhibitor of PIP5K1C. Its ability to effectively reduce cellular PIP2 levels makes it an invaluable tool for investigating the roles of PIP5K1C and PIP2 signaling in various physiological and pathological processes. The experimental protocols detailed in this guide provide a robust framework for the continued study and development of **UNC3230** and other inhibitors targeting this critical lipid kinase.

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